molecular formula C6H14O6 B1674375 L-Iditol CAS No. 488-45-9

L-Iditol

Cat. No. B1674375
CAS RN: 488-45-9
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-UNTFVMJOSA-N
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Description

L-Iditol is a sugar alcohol . It is a rare sugar alcohol (polyol) .


Synthesis Analysis

Currently, L-Iditol is recognized as a potential source of useful compounds. It is present in the fruits’ juices of Genus Sorbus spp. in minute quantities, and it is not generally extracted from natural plant resources. It is produced by synthesis or fermentation with yeast .


Molecular Structure Analysis

The molecular formula of L-Iditol is C6H14O6 . Its average mass is 182.172 Da and its monoisotopic mass is 182.079041 Da .


Chemical Reactions Analysis

L-Iditol is involved in the process of natural evolution in the laboratory . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications .


Physical And Chemical Properties Analysis

L-Iditol has a density of 1.6±0.1 g/cm3, a boiling point of 494.9±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C . Its molar refractivity is 38.9±0.3 cm3, and it has 6 H bond acceptors and 6 H bond donors .

Scientific Research Applications

L-Iditol as a Monosaccharide Laxative

L-Iditol, a rare sugar alcohol, has been investigated for its potential as a monosaccharide laxative. Research indicates that L-iditol significantly increases the water content in the small intestine and accelerates small intestine transit, supporting its laxative effect. This suggests that L-iditol could be useful in treating constipation (Oosaka, 2009).

Role in HIV-1 Protease Inhibitors

L-Iditol has been utilized as a chiral precursor in the synthesis of HIV-1 protease inhibitors. The research focused on the influence of central hydroxyl groups in these inhibitors derived from L-mannaric acid, with L-Iditol playing a crucial role in the process. This implies the potential of L-Iditol in developing treatments for HIV (Wachtmeister et al., 2000).

Discovery in Yunnanopilia longistaminata

L-Iditol has been identified in the tender burgeon of Yunnanopilia longistaminata, marking it as a new plant source for this compound. This discovery could be significant for its utilization in various applications, given the rarity of L-Iditol in nature (Xi-kui & Jian-jun, 2008).

Study of Local Motions in L-Iditol Glass

Research on the sub-Tg relaxations in amorphous L-Iditol glass was conducted to understand different types of secondary relaxations. This study provides insights into the molecular motions within L-Iditol glass, which could have implications for its use in various scientific and industrial applications (Ramos et al., 2008).

Heparan Sulfate Research

In a study targeting the murine d-glucuronyl C5-epimerase gene, it was found that disrupting this gene resulted in structurally altered heparan sulfate lacking L-Iduronic acid, indicating a crucial role of L-Iditol in normal kidney, lung, and skeletal development (Li et al., 2003).

Antimicrobial and Cytotoxic Activity

A study on quaternary diammonium salts derivatives of 1,4:3,6-dianhydro-l-iditol revealed significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These derivatives also showed cytotoxic effects, highlighting the potential of L-Iditol derivatives in developing antimicrobial agents (Sikora et al., 2022).

Future Directions

L-Iditol, due to its good function, is used as a food sweet flavor and an important raw material of intermediates with synthesis . It is a new plant source for L-Iditol and taxanes . The production craft of it is very complicated, and the cost is very expensive .

properties

IUPAC Name

(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-UNTFVMJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337629
Record name L-Iditol
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Molecular Weight

182.17 g/mol
Source PubChem
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Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS], Solid
Record name Iditol
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Record name L-Iditol
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Product Name

L-Iditol

CAS RN

488-45-9
Record name L-Iditol
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Record name L-Iditol
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Record name L-Iditol
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Record name IDITOL, L-
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Record name L-Iditol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,970
Citations
MG Smith - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
… Sedimentation pattern of recrystallized L-iditol dehydrogenase prepared from sheep liver. A solution of recrystallized L-iditol dehydrogenase was dialysed against a solution containing …
Number of citations: 124 www.ncbi.nlm.nih.gov
J Bakos, B Heil, L Markó - Journal of Organometallic Chemistry, 1983 - Elsevier
A new chiral 1,4-diphosphine, 1,4:3,6-dianhydro-2,5-dideoxy-2,5-bis(diphenylphosphino)-l-iditol, has been prepared from d-mannitol. Rhodium complexes of this ligand are asymmetric …
Number of citations: 53 www.sciencedirect.com
J Kuszmann, P Sohár - Carbohydrate Research, 1977 - Elsevier
… at Cl and C-6 readily form 1,6-anhydro-l(6)-thio derivatives on treatment with sodium sulfide; therefore, the same reaction was applied to the synthesis of the corresponding L-iditol …
Number of citations: 19 www.sciencedirect.com
HG Fletcher Jr, RM Goepp Jr - Journal of the American Chemical …, 1946 - ACS Publications
… structure with, however, the L-iditol configuration. Toprove this a sample of L-iditol was … The isolation of this dianhydro-L-iditol from isosorbide, isomannide and L-iditol indicates …
Number of citations: 36 pubs.acs.org
L WRIGHT, L HARTMANN - The Journal of Organic Chemistry, 1961 - ACS Publications
… L-iditol over the temperature range 130 to 190. At 170 and 1900 psig hydrogen the quasi-equilibrium 2 D-glucitol ^ D-mannitol + L-iditol … L-iditol. The presence of hydrogen is necessary …
Number of citations: 39 pubs.acs.org
T Kakuchi, T Satoh, S Umeda, H Hashimoto… - …, 1995 - ACS Publications
The cyclopolymerizations of l, 2: 5, 6-dianhydro-3, 4-di-0-methyl-D-mannitol (1) and-L-iditol (2) were carried out using BFaOEt2 and SnCL. The polymers obtained were soluble in …
Number of citations: 33 pubs.acs.org
VG Bashford, LF Wiggins - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… an L-iditol derivative has been obtained from both diamino-dianhydrodideoxyhexitols … , D-sorbitol, or L-iditol. That in fact it takes up that of L-iditol to the apparent exclusion of the other …
Number of citations: 12 pubs.rsc.org
MA Alizade, R Bressler, K Brendel - Biochimica et Biophysica Acta (BBA) …, 1974 - Elsevier
… The stereochemistry of the hydrogen transfer to NAD catalyzed by l-iditol dehydrogenase from sheep liver … These data imply that l-iditol dehydrogenase from sheep liver is an A-enzyme. …
Number of citations: 17 www.sciencedirect.com
T Satoh, T Hatakeyama, S Umeda, M Kamada… - …, 1996 - ACS Publications
The anionic cyclopolymerization of 1,2:5,6-dianhydro-3,4-di-O-methyl-l-iditol (3) was carried out using t-BuOK and KOH. The resulting polymer 4 consisted of 2,5-anhydro-3,4-di-O-…
Number of citations: 21 pubs.acs.org
C Schaller, P Vogel, V Jäger - Carbohydrate research, 1998 - Elsevier
The isoxazoline obtained by 1,3-dipolar cycloaddition of 2,2-diethoxyacetonitrile N-oxide to furan was converted into enantiomerically pure (−)-(3aS,5S,6S,6aR)- and (+)-(3aR,5R,6R,…
Number of citations: 48 www.sciencedirect.com

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